



Application Notes & Protocols: [Gln144]-PLP (139-151) in Multiple Sclerosis Research

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Compound of Interest		
Compound Name:	[GIn144]-PLP (139-151)	
Cat. No.:	B15613474	Get Quote

Introduction

Proteolipid protein (PLP) is a primary component of the myelin sheath in the central nervous system (CNS).[1] In multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), fragments of myelin proteins can be targeted by the immune system, leading to demyelination and neurodegeneration.[1] The peptide fragment PLP (139-151) is a well-established encephalitogenic epitope, particularly in the SJL/J mouse model, capable of inducing a relapsing-remitting EAE that closely mimics aspects of human MS.[2][3]

[Gln144]-PLP (139-151) is an Altered Peptide Ligand (APL), where the native amino acid at position 144 (Leucine) has been substituted with Glutamine. APLs are synthetic peptides with modifications to the original T-cell epitope. These modifications can alter the peptide's interaction with the Major Histocompatibility Complex (MHC) or the T-cell receptor (TCR), leading to a modified downstream immune response.[4] Such APLs are invaluable tools in MS research for several applications:

- Investigating T-cell activation: Studying how subtle changes in the peptide sequence affect the activation, proliferation, and cytokine profile of autoreactive T-cells.
- Modulating Immune Responses: APLs can act as agonists, partial agonists, or antagonists of the T-cell response. Some APLs have been shown to shift the immune response from a proinflammatory (Th1/Th17) to an anti-inflammatory (Th2/Treg) phenotype, a key goal in developing therapies for autoimmune diseases.[4][5]



• Therapeutic Development: APLs are explored as potential antigen-specific immunotherapies to induce tolerance to myelin antigens and suppress the autoimmune attack in MS.[4][6]

These notes provide an overview of the applications of **[GIn144]-PLP (139-151)** and related PLP peptides in MS research, along with detailed protocols for their use in key experimental models.

Key Applications

- Induction of Experimental Autoimmune Encephalomyelitis (EAE): The primary application of PLP (139-151) and its analogs is the induction of EAE in susceptible mouse strains like SJL/J to model relapsing-remitting MS.[2][3] By comparing the disease course induced by the native peptide versus an APL like [Gln144]-PLP (139-151), researchers can assess the impact of the amino acid substitution on the peptide's encephalitogenicity.
- In Vitro/Ex Vivo T-Cell Assays: The peptide is used to stimulate T-cells isolated from immunized mice or MS patients to measure antigen-specific immune responses.[7][8] Key assays include:
 - T-Cell Proliferation Assays: To quantify the expansion of PLP-specific T-cells.[9][10]
 - Cytokine Profiling: To determine the T-helper cell phenotype (e.g., Th1, Th17, Th2) by measuring the secretion of cytokines like IFN-y, IL-17, IL-4, and IL-10.[11][12]
- Mechanism of Action Studies: [GIn144]-PLP (139-151) can be used to study the molecular interactions between the peptide, MHC class II molecules, and the TCR, providing insights into the structural basis of T-cell activation and anergy.[4][13]

Data Presentation

The following tables summarize typical quantitative parameters for experiments using PLP (139-151) peptides. These should be optimized for the specific [Gln144] variant.

Table 1: Parameters for EAE Induction in SJL/J Mice



Parameter	Value	Reference
Peptide	PLP (139-151) or APL	[2]
Mouse Strain	SJL/J (female, 6-10 weeks old)	[2][14]
Peptide Dose per Mouse	50 - 100 μg	[3][15]
Adjuvant	Complete Freund's Adjuvant (CFA)	[2]
M. tuberculosis in CFA	2 - 4 mg/mL	[3][14]
Immunization Volume	100 - 200 μL	[9][15]
Administration Route	Subcutaneous (s.c.), flank or base of tail	[2][9]
Pertussis Toxin (PTX)	100 - 250 ng/mouse (optional, for increased severity)	[2][9]
PTX Administration	Intraperitoneal (i.p.) on Day 0 and Day 2	[9]
Expected Onset	9 - 15 days post-immunization	[2]

Table 2: Parameters for In Vitro T-Cell Proliferation Assays



Parameter	Value	Reference
Cell Source	Splenocytes or lymph node cells from immunized mice	[10][16]
Cell Seeding Density	2×10^5 to 5×10^5 cells/well (96-well plate)	[10]
Peptide Concentration	10 - 50 μg/mL (dose-response recommended)	[9][10]
Incubation Time	72 hours ([³H]-Thymidine) or 5-7 days (CFSE)	[7][10]
Positive Control	Concanavalin A (ConA) or anti- CD3/CD28 antibodies	[9][10]
Negative Control	Medium only or irrelevant peptide	[10]

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice

This protocol describes the active immunization of SJL/J mice to induce EAE using a PLP peptide.[2][3]

Materials:

- [GIn144]-PLP (139-151) or control PLP (139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis Toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- SJL/J mice (female, 6-8 weeks old)



- Syringes and needles (27G)
- Emulsifying equipment (e.g., two Luer-lock syringes and a connector)

Procedure:

- Peptide Reconstitution: Dissolve the peptide in sterile PBS to a concentration of 2 mg/mL.
- Emulsion Preparation: Prepare an emulsion by mixing the peptide solution and CFA in a 1:1
 ratio. A stable emulsion is critical for successful immunization. Emulsify by repeatedly
 passing the mixture through a syringe connector until a thick, white emulsion is formed. A
 drop of the emulsion should not disperse when placed in water.
- Immunization (Day 0):
 - Anesthetize the mice according to approved institutional protocols.
 - Inject 100 μL of the emulsion subcutaneously (s.c.), divided between two sites on the flank
 of each mouse.[9] This delivers a total dose of 100 μg of peptide.
- PTX Administration (Optional): For a more robust disease course, administer PTX.
 - On Day 0 and Day 2 post-immunization, inject 200 ng of PTX in 100 μL of PBS intraperitoneally (i.p.).[9]
- Monitoring:
 - Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.
 - Score the mice based on a standard EAE scoring scale (0-5):
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness or wobbly gait
 - 3: Partial hind limb paralysis



- 4: Complete hind limb paralysis
- 5: Moribund state
- Provide easy access to food and water for paralyzed animals. All procedures must adhere to institutional animal care and use guidelines.

Protocol 2: T-Cell Proliferation Assay by CFSE Dilution

This protocol measures the proliferation of peptide-specific T-cells by tracking the dilution of the fluorescent dye CFSE using flow cytometry.[9][10]

Materials:

- Single-cell suspension of splenocytes or lymph node cells from immunized mice (harvested 10-14 days post-immunization)
- [Gln144]-PLP (139-151) peptide
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
- Carboxyfluorescein succinimidyl ester (CFSE)
- FACS buffer (PBS + 2% FBS)
- Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, viability dye)
- 96-well round-bottom culture plates

Procedure:

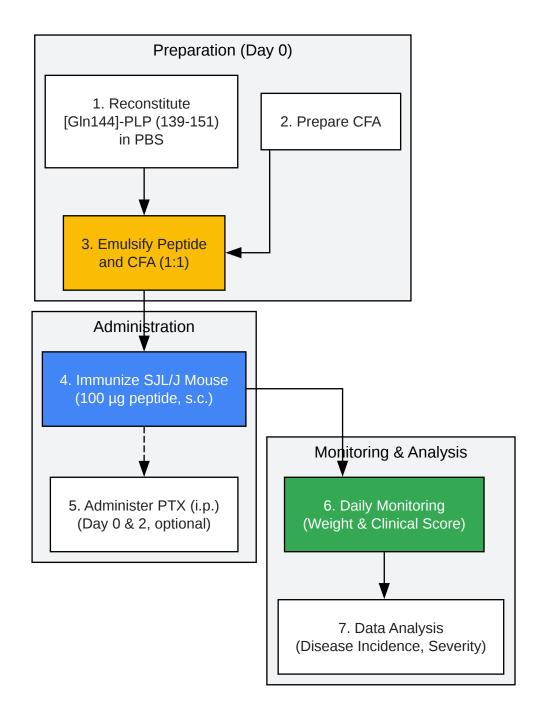
- Cell Preparation: Prepare a single-cell suspension from the spleens and/or draining lymph nodes of immunized mice. Lyse red blood cells if using splenocytes.
- CFSE Labeling:
 - Wash and resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.



- \circ Add CFSE to a final concentration of 1-5 μ M and mix immediately.
- Incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
- Wash the cells twice with complete RPMI medium.
- · Cell Culture and Stimulation:
 - Resuspend CFSE-labeled cells at 2 x 106 cells/mL in complete RPMI medium.
 - Plate 100 μ L of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.[10]
 - Add 100 μL of complete medium containing the peptide at various concentrations (e.g., 0, 10, 20, 50 μg/mL).[9]
 - Include a negative control (medium only) and a positive control (e.g., ConA at 2.5 μg/mL).
- Incubation: Culture the plate for 5-7 days at 37°C in a 5% CO2 incubator.[10]
- Flow Cytometry Analysis:
 - Harvest cells from the plate.
 - Stain with a viability dye to exclude dead cells.
 - Stain with surface antibodies (e.g., anti-CD4) to identify the T-cell population of interest.
 - Wash and acquire data on a flow cytometer.
 - Analyze the CFSE dilution profile within the live, CD4+ T-cell gate. Proliferation is indicated by the appearance of daughter cell populations with successively halved fluorescence intensity.

Visualizations

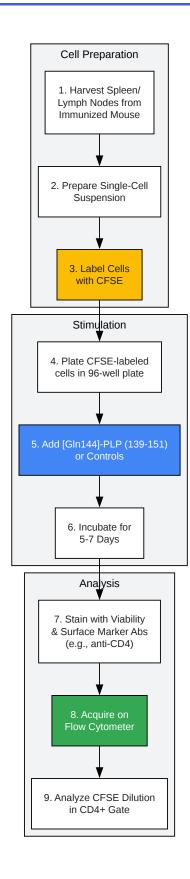




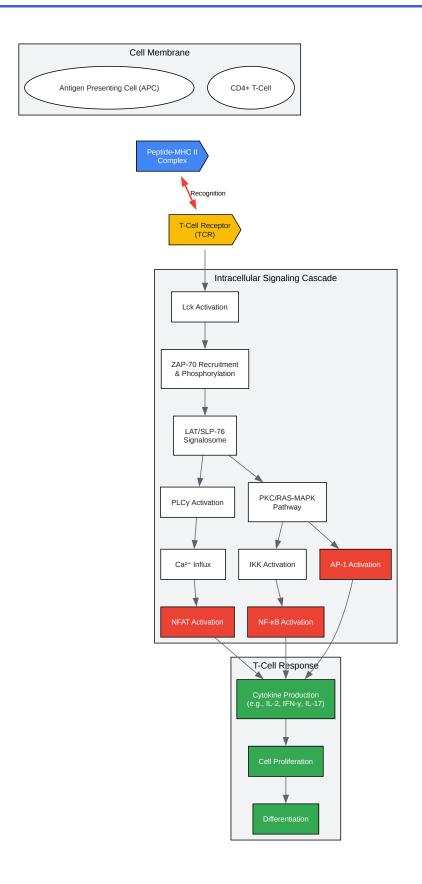
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Caption: Workflow for the induction of EAE using [Gln144]-PLP (139-151).









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